molecular formula C19H29ClO3 B12670789 Isooctyl 4-(4-chloro-2-methylphenoxy)butyrate CAS No. 93843-24-4

Isooctyl 4-(4-chloro-2-methylphenoxy)butyrate

Cat. No.: B12670789
CAS No.: 93843-24-4
M. Wt: 340.9 g/mol
InChI Key: QDZXSTNBYDQIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isooctyl 4-(4-chloro-2-methylphenoxy)butyrate is an organic compound with the molecular formula C19H29ClO3. It is an ester derivative of 4-(4-chloro-2-methylphenoxy)butyric acid. This compound is known for its applications in various fields, including agriculture and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isooctyl 4-(4-chloro-2-methylphenoxy)butyrate typically involves the esterification of 4-(4-chloro-2-methylphenoxy)butyric acid with isooctanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isooctyl 4-(4-chloro-2-methylphenoxy)butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Isooctyl 4-(4-chloro-2-methylphenoxy)butyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Isooctyl 4-(4-chloro-2-methylphenoxy)butyrate involves its interaction with specific molecular targets. In plants, it acts as a herbicide by mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the plant. The compound interferes with the normal functioning of auxin receptors, disrupting cellular processes and causing phytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isooctyl 4-(4-chloro-2-methylphenoxy)butyrate is unique due to its specific ester linkage, which imparts distinct physicochemical properties. Compared to similar compounds like MCPA-isooctyl and MCPA, it exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in agriculture and chemical research .

Properties

CAS No.

93843-24-4

Molecular Formula

C19H29ClO3

Molecular Weight

340.9 g/mol

IUPAC Name

6-methylheptyl 4-(4-chloro-2-methylphenoxy)butanoate

InChI

InChI=1S/C19H29ClO3/c1-15(2)8-5-4-6-12-23-19(21)9-7-13-22-18-11-10-17(20)14-16(18)3/h10-11,14-15H,4-9,12-13H2,1-3H3

InChI Key

QDZXSTNBYDQIKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)OCCCCCC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.